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Introduction
Progesterone, a key steroid hormone, plays a pivotal role in a multitude of physiological

processes, including the regulation of the female reproductive cycle, pregnancy, and mammary

gland development.[1][2] Its cellular effects are primarily mediated by the progesterone

receptor (PR), a member of the nuclear receptor superfamily of ligand-activated transcription

factors.[1] Upon binding to progesterone, the PR translocates to the nucleus, where it

modulates the expression of specific target genes.[3][4] Dysregulation of the progesterone

signaling pathway is implicated in various pathologies, most notably in the progression of

endocrine-dependent breast cancers.[1][2]

The advent of CRISPR-Cas9 genome editing technology has revolutionized the study of

signaling pathways by enabling precise and efficient gene knockout.[2] This technology utilizes

a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic locus, inducing a

double-strand break (DSB). The subsequent error-prone repair by the non-homologous end

joining (NHEJ) pathway often results in insertions or deletions (indels), leading to frameshift

mutations and functional gene knockout.[2] These application notes provide a comprehensive

overview and detailed protocols for utilizing CRISPR-Cas9 to elucidate the intricacies of the

progesterone signaling pathway, with a primary focus on knocking out the progesterone

receptor gene (PGR).
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Progesterone Signaling Pathways
The actions of progesterone are mediated through both classical (genomic) and non-classical

(non-genomic) signaling pathways.

Classical Genomic Pathway: In the canonical pathway, progesterone diffuses across the cell

membrane and binds to its intracellular receptor (PR). This binding event triggers the

dissociation of chaperone proteins, leading to receptor dimerization and translocation into

the nucleus. Inside the nucleus, the PR dimer binds to specific DNA sequences known as

progesterone response elements (PREs) in the promoter regions of target genes, thereby

regulating their transcription.[2][3][4]

Non-Classical Non-Genomic Pathway: Progesterone can also elicit rapid cellular responses

that are independent of gene transcription. These effects are mediated by membrane-

associated PRs or through the activation of cytoplasmic signaling cascades, such as the

MAPK and Akt pathways.[5][6] This can lead to the phosphorylation and activation of other

transcription factors, influencing gene expression indirectly.[5][6]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Creating_a_Progesterone_Receptor_Knockout_Mouse_Model_Using_CRISPR_Cas9.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8333781/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3404303/
https://www.genuinbiotech.com/post/limitations-of-qpcr-detection-in-evaluating-crispr-cas9-gene-knockout-efficiency
https://www.researchgate.net/publication/350349912_Detection_of_phenotype-specific_therapeutic_vulnerabilities_in_breast_cells_using_a_CRISPR_loss-of-function_screen
https://www.genuinbiotech.com/post/limitations-of-qpcr-detection-in-evaluating-crispr-cas9-gene-knockout-efficiency
https://www.researchgate.net/publication/350349912_Detection_of_phenotype-specific_therapeutic_vulnerabilities_in_breast_cells_using_a_CRISPR_loss-of-function_screen
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Nucleus

Progesterone

Membrane PR

PR-HSP Complex

Binds

Cytoplasm Nucleus

Kinase Cascades
(e.g., MAPK, Akt)

Activates

Active PR Dimer

Dimerizes &
Translocates

PRE

Binds

Other TFs

Phosphorylates

Target Gene

Regulates

mRNA

Transcription

Protein

Translation

Cellular Response

Click to download full resolution via product page

Figure 1: Progesterone Signaling Pathways.
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Application of CRISPR-Cas9 in Progesterone
Pathway Research
CRISPR-Cas9 technology offers a powerful toolset for dissecting the progesterone signaling

pathway. Key applications include:

Progesterone Receptor Knockout: Creating cell lines or animal models lacking a functional

progesterone receptor to study the necessity of PR in various biological processes.[2]

Genome-Wide CRISPR Screens: Employing pooled CRISPR libraries to identify novel genes

that regulate PR expression or mediate its downstream effects. This unbiased approach can

uncover new drug targets and signaling components.

Investigating Drug Resistance: Using CRISPR to model mutations or knockout genes in

cancer cell lines to understand mechanisms of resistance to progestin-based therapies.

Quantitative Data from CRISPR-Based Studies
The following tables summarize representative quantitative data from studies utilizing CRISPR

to investigate steroid hormone receptor pathways.

Table 1: CRISPR/Cas9-Mediated Knockdown Efficiency of Steroid Hormone Receptors
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Target Gene
Cell
Line/Organi
sm

gRNA ID
Knockdown
Efficiency
(%)

Method of
Quantificati
on

Reference

ESR1

Mouse

Preoptic

GABA

Neurons

gRNA-2 79 ± 7
Immunohisto

chemistry
[7]

ESR1

Mouse

Preoptic

GABA

Neurons

gRNA-3 72 ± 5
Immunohisto

chemistry
[7]

ESR1

Mouse

Preoptic

GABA

Neurons

gRNA-6 78 ± 3
Immunohisto

chemistry
[7]

EAV-HP

Provirus

Chicken

PGCs

Paired

gRNAs

(wtCas9)

29 Digital PCR [8]

EAV-HP

Provirus

Chicken

PGCs

Paired

gRNAs (hi-fi

Cas9)

69 Digital PCR [8]

Table 2: Phenotypic Effects of Progesterone Receptor Modulation
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Gene/Pathway
Modulated

Cell
Line/System

Phenotypic
Change

Quantitative
Measurement

Reference

PGR Knockout Mouse

Improved

glucose

homeostasis,

increased beta-

cell proliferation

Lower fasting

glycemia, higher

insulin levels

[9]

PGR Antagonist

(RU486)
Mouse Uterus

Down-regulation

of 78 known

genes

≥ 2-fold decrease

in mRNA

expression

[10]

PGR Antagonist

(RU486)
Mouse Uterus

Up-regulation of

70 known genes

≥ 2-fold increase

in mRNA

expression

[10]

PGR Expression MCF7L Cells

Recruitment of

ERα to PGR

promoter

9-fold increase [9]

Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of
Progesterone Receptor (PGR) in T47D Breast Cancer
Cells
This protocol describes the generation of a stable PGR knockout T47D cell line using CRISPR-

Cas9 ribonucleoprotein (RNP) delivery.

Materials:

T47D cells (ATCC HTB-133)

DMEM with 10% FBS and 1% Penicillin-Streptomycin

Alt-R® S.p. Cas9 Nuclease 3NLS
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Synthetic crRNA and tracrRNA targeting PGR exon 1

Electroporation system (e.g., Neon™ Transfection System)

PBS, Trypsin-EDTA

Nuclease-free duplex buffer

Genomic DNA extraction kit

PCR primers flanking the target site

T7 Endonuclease I

Agarose gel electrophoresis system

Sanger sequencing reagents

Procedure:

sgRNA Design and Preparation:

Design 2-3 crRNAs targeting an early exon of the human PGR gene using a validated

online tool.

Resuspend synthetic crRNA and tracrRNA in nuclease-free duplex buffer to a final

concentration of 100 µM.

Combine equimolar amounts of crRNA and tracrRNA, anneal by heating at 95°C for 5

minutes, and cool to room temperature.

RNP Complex Formation:

Dilute the annealed gRNA duplex and Cas9 nuclease in a suitable buffer.

Mix the gRNA and Cas9 protein at a 1.2:1 molar ratio.

Incubate at room temperature for 15-20 minutes to allow RNP complex formation.
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Cell Preparation and Electroporation:

Culture T47D cells to 70-80% confluency.

Harvest cells using Trypsin-EDTA, wash with PBS, and resuspend in an appropriate

electroporation buffer at a concentration of 1 x 10^7 cells/mL.

Mix 1 x 10^6 cells with the prepared RNP complexes.

Electroporate the cells using optimized parameters for T47D cells.

Immediately transfer the electroporated cells to a pre-warmed culture dish with complete

medium.

Verification of Gene Editing:

After 48-72 hours, harvest a portion of the cells and extract genomic DNA.

Amplify the target region of the PGR gene by PCR using primers flanking the gRNA target

site.

Perform a T7 Endonuclease I assay on the PCR product to detect indel mutations.

Run the digested products on an agarose gel. The presence of cleaved bands indicates

successful editing.

Clonal Isolation and Validation:

Plate the remaining electroporated cells at a very low density to obtain single-cell colonies.

Expand individual clones in separate wells.

Screen each clone for PGR knockout by genomic DNA PCR and Sanger sequencing to

identify frameshift mutations.

Confirm the absence of PR protein expression by Western blot analysis.
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Protocol 2: Genome-Wide CRISPR Knockout Screen to
Identify Regulators of Progesterone Receptor
Expression
This protocol provides a workflow for a pooled, genome-wide CRISPR screen to identify genes

that repress PGR expression.

Materials:

Endometrial cancer cell line with an endogenous PGR-mCherry reporter.

GeCKO (genome-scale CRISPR knockout) library (lentiviral format).

Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G).

HEK293T cells for lentivirus production.

Polybrene.

Fluorescence-Activated Cell Sorter (FACS).

Next-Generation Sequencing (NGS) reagents and platform.

Procedure:

Lentiviral Library Production:

Produce the pooled lentiviral GeCKO library by transfecting HEK293T cells with the library

plasmids and packaging plasmids.

Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

Titer the viral library on the target endometrial cancer cells.

CRISPR Library Transduction:

Transduce the PGR-mCherry reporter cells with the GeCKO lentiviral library at a low

multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.
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Maintain a high cell number to ensure adequate library representation.

Select for transduced cells using the appropriate antibiotic resistance marker from the

library vector.

Cell Sorting and Genomic DNA Extraction:

Culture the transduced cell population for a sufficient period to allow for gene knockout

and subsequent phenotypic changes.

Use FACS to sort and collect cells with high mCherry expression (indicating increased

PGR promoter activity).

Extract genomic DNA from the sorted cell population and a non-sorted control population.

NGS and Data Analysis:

Amplify the sgRNA sequences from the extracted genomic DNA by PCR.

Perform NGS to determine the abundance of each sgRNA in the sorted and control

populations.

Analyze the sequencing data to identify sgRNAs that are enriched in the high-mCherry

population. These sgRNAs target genes that, when knocked out, lead to an increase in

PGR expression, identifying them as potential repressors.

Experimental Workflows and Logical Relationships
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Figure 2: Workflow for PGR Knockout Cell Line Generation.
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Figure 3: Workflow for a Genome-Wide CRISPR Screen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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